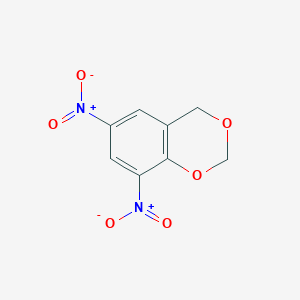
(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-アミノ-1H-インドール-2-イル)(4-ブロモフェニル)メタノンは、分子式C15H11BrN2O、分子量315.172 g/molの化学化合物です 。この化合物は、3位にアミノ基、4位にブロモフェニル基が置換されたインドール環の存在によって特徴付けられます。独自の化学的特性により、さまざまな科学研究で利用されています。
準備方法
合成経路および反応条件
(3-アミノ-1H-インドール-2-イル)(4-ブロモフェニル)メタノンの合成は、通常、3-アミノインドールと4-ブロモベンゾイルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることを伴います。この反応は、室温でジクロロメタンなどの有機溶媒中で行われます。生成物はその後、カラムクロマトグラフィーを使用して精製し、目的化合物を高収率で得ます 。
工業生産方法
(3-アミノ-1H-インドール-2-イル)(4-ブロモフェニル)メタノンの工業生産方法は、ラボでの合成に似ていますが、大量に対応するためにスケールアップされています。反応条件は、最大収率と純度を確保するために最適化されています。自動反応器や連続フローシステムの使用は、生産プロセスの効率を高めることができます。
化学反応の分析
反応の種類
(3-アミノ-1H-インドール-2-イル)(4-ブロモフェニル)メタノンは、以下を含むさまざまな化学反応を起こします。
酸化: アミノ基は酸化されてニトロ誘導体になる可能性があります。
還元: カルボニル基は還元されてアルコール誘導体になる可能性があります。
置換: 臭素原子は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: 求核置換反応では、しばしばアジ化ナトリウム (NaN3) やチオ尿素などの試薬が使用されます。
生成される主な生成物
酸化: 化合物のニトロ誘導体。
還元: アルコール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
(3-アミノ-1H-インドール-2-イル)(4-ブロモフェニル)メタノンは、いくつかの科学研究分野で使用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブとしての可能性が調査されています。
医学: 抗がん剤や抗炎症作用など、潜在的な治療特性が探求されています。
科学的研究の応用
(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
(3-アミノ-1H-インドール-2-イル)(4-ブロモフェニル)メタノンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節することができます。たとえば、がん細胞の増殖に関与する特定の酵素を阻害し、抗がん作用をもたらす可能性があります。正確な分子経路と標的は現在も調査中です 。
類似化合物との比較
類似化合物
- (3-アミノ-1-ベンゾチエン-2-イル)(4-ブロモフェニル)メタノン
- (3-アミノ-1-ベンゾフラン-2-イル)(4-ブロモフェニル)メタノン
- (3-アミノ-1-(メチルスルホニル)-1H-インドール-2-イル)(4-ブロモフェニル)メタノン
独自性
(3-アミノ-1H-インドール-2-イル)(4-ブロモフェニル)メタノンは、インドール環の特定の置換パターンによりユニークであり、独自の化学的および生物学的特性を付与します。類似化合物と比較して、反応性や生物活性は異なる可能性があり、特定の研究アプリケーションにとって価値があります 。
特性
CAS番号 |
269075-77-6 |
|---|---|
分子式 |
C15H11BrN2O |
分子量 |
315.16 g/mol |
IUPAC名 |
(3-amino-1H-indol-2-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C15H11BrN2O/c16-10-7-5-9(6-8-10)15(19)14-13(17)11-3-1-2-4-12(11)18-14/h1-8,18H,17H2 |
InChIキー |
AJGGGFYOHQZENL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)C3=CC=C(C=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)


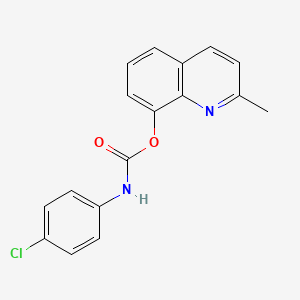
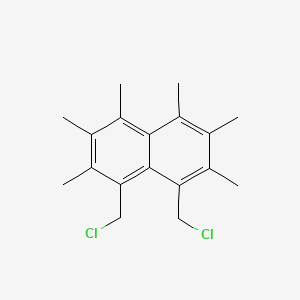
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
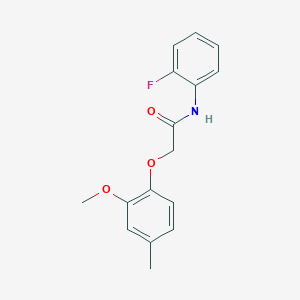
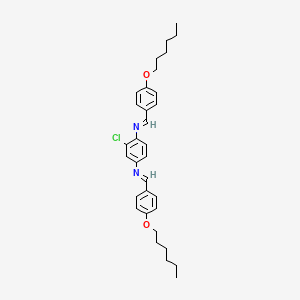

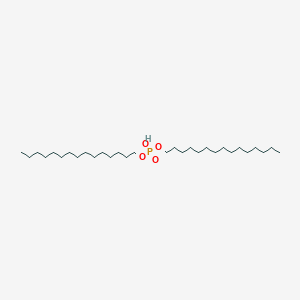
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)


